molecular formula C9H15NO3S B14659794 2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester CAS No. 50335-49-4

2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester

Cat. No.: B14659794
CAS No.: 50335-49-4
M. Wt: 217.29 g/mol
InChI Key: HFSVWAYYGHCJGH-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester is an organic compound with the molecular formula C8H13NO3S. This compound is a derivative of 2-butenoic acid and is characterized by the presence of a methylthio group and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester typically involves the esterification of 2-butenoic acid derivatives. One common method is the reaction of 3-methyl-2-butenoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, 3-methyl-, ethyl ester: Similar structure but lacks the methylthio group.

    2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Methyl-2-butenoic acid: The parent acid without esterification.

Uniqueness

2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

50335-49-4

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

ethyl 3-methyl-2-(methylsulfanylcarbonylamino)but-2-enoate

InChI

InChI=1S/C9H15NO3S/c1-5-13-8(11)7(6(2)3)10-9(12)14-4/h5H2,1-4H3,(H,10,12)

InChI Key

HFSVWAYYGHCJGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)NC(=O)SC

Origin of Product

United States

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